N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide
Overview
Description
N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 3-position, a morpholine ring at the 4-position, and a nitrobenzamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 3-methyl-2-aminopyridine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-methylpyridin-2-yl)-4-nitrobenzamide. Subsequently, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-aminobenzamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FAAH and COX enzymes. By binding to the active sites of these enzymes, it prevents the breakdown of endocannabinoids and prostaglandins, leading to increased levels of these signaling molecules. This results in enhanced pain relief and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Flu-AM1: A derivative of flurbiprofen with similar FAAH and COX inhibitory properties.
Ibu-AM5: A derivative of ibuprofen with enhanced potency as an FAAH inhibitor.
Uniqueness
N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, morpholine ring, and nitrobenzamide moiety allows for versatile chemical modifications and a broad range of applications .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-morpholin-4-yl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-12-3-2-6-18-16(12)19-17(22)13-4-5-14(15(11-13)21(23)24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAYWLRAIXHCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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